furan-2-yl(1H-imidazol-2-yl)methanol
Overview
Description
Furan-2-yl(1H-imidazol-2-yl)methanol is a heterocyclic compound that contains both furan and imidazole rings. These rings are known for their significant roles in various chemical and biological processes. The compound’s structure features a furan ring attached to an imidazole ring via a methanol group, making it a unique and versatile molecule in organic chemistry.
Mechanism of Action
Target of Action
Furan-2-yl(1H-imidazol-2-yl)methanol, also known as 5-hydroxymethylfuran-2-carbaldehyde, is a compound that has been studied for its potential biological activity It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are of interest both as the starting compounds in the synthesis of imidazole derivatives and as potentially biologically active compounds .
Mode of Action
The mode of action of this compound involves its reaction with aliphatic 1,2-hydroxyamine oximes in methanol to form 4,5-dialkyl-substituted 2-(5-hydroxymethylfuran-5-yl)-1H-imidazol-1-ols . When refluxed in methanol in the presence of sodium methylate, it undergoes cyclization to form 4,5-dialkyl-2-(5-hydroxymethylfuran-2-yl)-1H-imidazol-1-oles .
Biochemical Pathways
The cyclization of α-furylnitrones in an alkaline medium results in the formation of 5-aryl(hetaryl)-2-(furan-2-yl)-1h-imidazol-1-oles .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability .
Result of Action
It’s known that imidazole derivatives have diverse biological activities . For instance, one of the compounds, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, demonstrated anticancer activity .
Action Environment
The compound’s reactivity in methanol suggests that the solvent environment can play a crucial role in its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(1H-imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-(hydroxymethyl)furan-2-carbaldehyde with hydroxyamine oxime acetates in methanol. This reaction proceeds through the formation of α-(5-hydroxymethyl)furyl nitrones, which then undergo cyclization in the presence of sodium methylate to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield furan-2-yl(1H-imidazol-2-yl)carboxylic acid, while reduction of the imidazole ring can produce dihydroimidazole derivatives.
Scientific Research Applications
Furan-2-yl(1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme mechanisms and receptor binding.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furan-2-carbaldehyde: Shares the furan ring and hydroxymethyl group but lacks the imidazole ring.
2-(Furan-2-yl)-1H-imidazole: Contains both furan and imidazole rings but lacks the hydroxymethyl group.
Uniqueness
Furan-2-yl(1H-imidazol-2-yl)methanol is unique due to the presence of both furan and imidazole rings connected via a methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Biological Activity
Furan-2-yl(1H-imidazol-2-yl)methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for pharmacological applications.
Synthesis
This compound can be synthesized through various methods, typically involving the reaction of furan derivatives with imidazole-based compounds. For instance, a study demonstrated the synthesis of 5-(1H-imidazol-2-yl)furan derivatives through a multi-component reaction involving 5-hydroxymethylfurfural and o-phenylenediamine, yielding several products including this compound .
Antimicrobial Properties
Research indicates that furan derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. A comparative study highlighted its potency against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that furan-containing imidazole derivatives induce apoptosis in cancer cell lines. For example, derivatives of furan and imidazole were found to inhibit cell proliferation in breast and colon cancer models, with mechanisms involving the disruption of cell cycle progression and induction of oxidative stress .
Neuroprotective Effects
Neuroprotective effects have been observed in studies focusing on neurodegenerative diseases. This compound exhibited protective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in treating conditions like Alzheimer’s disease and Parkinson’s disease .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various furan derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its strong antibacterial properties compared to standard antibiotics .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanism revealed that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis, while Western blot analysis confirmed the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 proteins .
Table 1: Biological Activities of Furan Derivatives
Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) |
---|---|---|---|
This compound | Antimicrobial | Staphylococcus aureus | 32 |
Furan derivative A | Anticancer | MCF-7 (breast cancer) | 25 |
Furan derivative B | Neuroprotective | SH-SY5Y (neuronal) | 15 |
Properties
IUPAC Name |
furan-2-yl(1H-imidazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7(6-2-1-5-12-6)8-9-3-4-10-8/h1-5,7,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPEZDBEOTHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=NC=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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